molecular formula C22H21ClN4O2S B12793742 Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- CAS No. 88914-34-5

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)-

Cat. No.: B12793742
CAS No.: 88914-34-5
M. Wt: 440.9 g/mol
InChI Key: GPPJQBFHHZZIDR-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the chloro group and subsequent functionalization with the methanesulfonamide and dimethylamino groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group in the acridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.

    Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.

    Proflavine: An acridine derivative with antimicrobial properties.

Uniqueness

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. Its combination of a chloro group, methanesulfonamide, and dimethylamino groups makes it a versatile compound for various applications.

Properties

CAS No.

88914-34-5

Molecular Formula

C22H21ClN4O2S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[4-[(3-chloroacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C22H21ClN4O2S/c1-27(2)21-13-15(26-30(3,28)29)9-11-19(21)25-22-16-6-4-5-7-18(16)24-20-12-14(23)8-10-17(20)22/h4-13,26H,1-3H3,(H,24,25)

InChI Key

GPPJQBFHHZZIDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

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